5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Contextual Significance of Tetrahydropyrido[4,3-b]indole Scaffolds in Medicinal Chemistry and Drug Discovery
The tetrahydropyrido[4,3-b]indole scaffold is of significant interest in medicinal chemistry due to its structural resemblance to biologically important molecules and its versatile nature as a building block for complex therapeutic agents. chemimpex.com Indole (B1671886) derivatives, in general, are known to interact with a wide array of molecular targets, leading to a broad spectrum of pharmacological activities. nrfhh.comalchempharmtech.com The rigid structure of the tetrahydropyrido[4,3-b]indole core allows for the precise spatial orientation of various substituents, which is crucial for specific interactions with biological receptors and enzymes.
This scaffold serves as a key intermediate in the synthesis of novel pharmaceuticals. chemimpex.com Its unique molecular configuration is a valuable starting point for developing compounds aimed at modulating biological pathways, particularly in the central nervous system. chemimpex.com Researchers utilize this framework to construct libraries of diverse compounds for screening against various diseases. The ability to introduce different functional groups at several positions on the scaffold allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective drugs. nih.govnih.gov The structural analogues of this series have been a subject of research aimed at developing efficient new compounds, stimulated by the neurodegenerative process-slowing activity of related molecules. nih.gov
Overview of Therapeutic Research Areas Investigated for Pyridoindole Derivatives
Derivatives of the pyrido[4,3-b]indole class have been investigated for a wide range of potential therapeutic applications, reflecting the broad biological activity of the indole nucleus. nih.govresearchgate.net The versatility of this scaffold has made it a focal point of research in numerous disease areas.
Key areas of investigation for pyridoindole derivatives include:
Neuroprotection and Neurological Disorders: A significant amount of research has focused on the neuroprotective potential of these compounds. nih.gov Studies have explored their ability to modulate glutamate-dependent calcium ion uptake in brain synaptosomes, a mechanism relevant to neurodegenerative processes. nih.gov The structural similarity to known neuroactive agents has prompted investigations into their use for conditions like depression and anxiety. nih.gov For instance, certain derivatives have been synthesized and tested as potential neuroprotectors. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of pyridoindole derivatives have been noted as a significant area of biological activity. nih.govresearchgate.net
Central Depressant and Neuroleptic Effects: The impact of these compounds on the central nervous system has been explored, with some derivatives showing potential as central depressants and neuroleptics. nih.gov
Antihistamine Activity: Some pyrido[4,3-b]indole derivatives have been identified as having antihistamine properties. nih.gov
Anticancer Research: The broader class of indole derivatives has shown promise in the development of anticancer therapies, and the pyridoindole scaffold is explored within this context. chemimpex.comnrfhh.com For example, related structures like tetrahydropyrido[4,3-d]pyrimidines have been investigated as human topoisomerase II inhibitors, a validated target for cancer treatment. nih.govnih.gov
Antioxidant Activity: Research into structurally similar compounds, such as 5-allyl- and 5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, has demonstrated their potential as antioxidants. researchgate.net
Properties
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-12-6-4-3-5-10(12)11-9-14-8-7-13(11)15/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQBWDSPUMXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Tetrahydropyrido 4,3 B Indoles
General Synthetic Routes to the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Core Structure
The construction of the tetrahydropyrido[4,3-b]indole scaffold can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.
Pictet–Spengler Reaction and Related Cyclization Strategies
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and related indole (B1671886) alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While the classical Pictet-Spengler reaction typically leads to the formation of 1,2,3,4-tetrahydro-β-carbolines (pyrido[3,4-b]indoles), modifications and alternative cyclization strategies can be employed to access the isomeric 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) system.
One such strategy involves the Fischer indole synthesis, which can be adapted to produce the desired γ-carboline core. For instance, the reaction of arylhydrazines with appropriately substituted piperidones under acidic conditions can yield the tetrahydropyrido[4,3-b]indole skeleton. This approach has been utilized in the synthesis of various substituted γ-carbolines. byjus.com
| Reactants | Catalyst/Reagents | Product | Reference |
| Arylhydrazine and N-Boc-4-piperidone | Acid | N-Boc-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | byjus.com |
| Tryptamine and Aldehyde/Ketone | Acid (e.g., HCl, TFA) | 1,2,3,4-Tetrahydro-β-carboline | wikipedia.org |
Palladium-Catalyzed Hydrogenation in Pyridoindole Synthesis
Palladium-catalyzed reactions are powerful tools in heterocyclic synthesis. While direct palladium-catalyzed hydrogenation to form the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core from a fully aromatic pyrido[4,3-b]indole (γ-carboline) is a plausible synthetic step, the literature more frequently describes palladium's role in the construction of the indole or pyridine (B92270) ring systems that are precursors to the final saturated heterocycle. For example, palladium-catalyzed C-H activation and amination reactions are employed in the synthesis of complex indole and indoline (B122111) structures. nih.govresearchgate.net
The hydrogenation of an unsaturated γ-carboline precursor to the corresponding tetrahydro-γ-carboline would typically involve a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This standard procedure for the reduction of aromatic systems can be applied to the pyrido[4,3-b]indole ring system to achieve saturation of the pyridine ring.
Utilization of Indole Precursors in Heterocycle Construction
The synthesis of the tetrahydropyrido[4,3-b]indole core often begins with a pre-formed indole derivative. Various classical and modern indole syntheses, such as the Fischer, Bischler, and Larock methods, provide access to a wide array of substituted indoles that can then be further elaborated to construct the fused pyridine ring. mdpi.comnih.gov
For instance, an indole-3-acetic acid derivative can be a key precursor. Through a series of reactions including amidation, reduction, and cyclization, the pyridine ring can be constructed onto the indole framework. Intramolecular cyclization strategies are particularly effective in forming the fused heterocyclic system. researchgate.net
Derivatization Strategies and Functionalization of the Tetrahydropyrido[4,3-b]indole System
Once the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is synthesized, its further functionalization is crucial for modulating its physicochemical and biological properties. Derivatization can occur at several positions, including the nitrogen atoms of the piperidine (B6355638) (N-2) and indole (N-5) rings, as well as at various carbon atoms of the aromatic ring, with the C-8 position being a common site for modification.
Introduction of Alkyl and Aryl Substituents at Nitrogen (N-2, N-5) and Carbon (C-8) Positions
N-2 Alkylation: The secondary amine at the N-2 position of the piperidine ring is readily alkylated using various electrophiles. Standard procedures involve the reaction of the tetrahydropyrido[4,3-b]indole with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as potassium carbonate or triethylamine. nih.gov Reductive amination is another effective method, where the core structure is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. organic-chemistry.org
N-5 Alkylation: Alkylation of the indole nitrogen (N-5) typically requires a strong base to deprotonate the N-H group, followed by reaction with an alkylating agent. Sodium hydride is a commonly used base for this purpose. researchgate.net For the synthesis of the target compound, 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , the parent tetrahydropyrido[4,3-b]indole would be treated with a base like sodium hydride followed by the addition of an ethylating agent such as ethyl iodide or diethyl sulfate. A study on the synthesis of 5-vinyl and 5-allyl derivatives utilized sodium hydride for the N-alkylation with the corresponding alkane dimethyl sulfonates. researchgate.net
C-8 Functionalization: The introduction of substituents at the C-8 position of the indole ring can be achieved through several methods. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the indole nitrogen or another part of the molecule directs lithiation to the C-8 position, followed by quenching with an electrophile. nih.gov Friedel-Crafts acylation or alkylation can also be employed, although regioselectivity can be a challenge and depends on the existing substituents on the indole ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, on a pre-functionalized C-8 position (e.g., a halogenated derivative) are also common methods for introducing aryl or other groups. researchgate.net
| Position | Reaction Type | Reagents | Product | Reference |
| N-2 | Alkylation | Ethyl iodide, K2CO3 | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | nih.gov |
| N-5 | Alkylation | NaH, Ethyl iodide | This compound | researchgate.net |
| C-8 | Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 8-Acyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | organic-chemistry.org |
Carboxylation and Esterification Reactions
The introduction of carboxyl and ester functional groups can further diversify the chemical space of tetrahydropyrido[4,3-b]indoles.
Carboxylation: Carboxylation can be achieved by reacting a metalated intermediate (e.g., an organolithium species generated at a specific position) with carbon dioxide. For instance, lithiation at a desired position followed by quenching with dry CO2 would yield the corresponding carboxylic acid. wipo.int
Esterification: If a carboxylic acid derivative of tetrahydropyrido[4,3-b]indole is available, it can be converted to its corresponding ester through standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with an alcohol to form the ester. Recent patents describe the synthesis and derivatization of substituted 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole carboxylic acid derivatives, which can serve as analogs for understanding the reactivity of the pyrido[4,3-b]indole system. wipo.intnih.gov
Chemical Reactivity Profiles and Subsequent Transformations
The chemical reactivity of this compound is governed by the constituent indole and tetrahydropyridine (B1245486) rings. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C-3 position. bhu.ac.in The presence of the N-ethyl group at position 5 influences the electronic properties and steric accessibility of the indole ring.
Reduction: The tetrahydropyrido[4,3-b]indole core is already in a partially reduced state. Further reduction would likely target the aromatic indole ring. Catalytic hydrogenation under forcing conditions or the use of strong reducing agents like lithium in liquid ammonia (B1221849) (Birch reduction) could potentially reduce the benzene (B151609) portion of the indole nucleus. However, such reactions are often not selective and can lead to a mixture of products.
Substitution:
Electrophilic Substitution: As an electron-rich heterocycle, the indole ring of this compound is expected to undergo electrophilic aromatic substitution reactions. These reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation, would preferentially occur at the C-3 position, provided it is unsubstituted. researchgate.net The N-ethyl group at the indole nitrogen (N-5) can influence the regioselectivity and reactivity.
Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is generally difficult due to its electron-rich nature. However, substitution reactions can occur on the tetrahydropyridine ring. For instance, N-alkylation or N-acylation at the secondary amine (N-2) of the piperidine ring is a common transformation. Additionally, functionalization at positions adjacent to the nitrogen atoms can sometimes be achieved through deprotonation with a strong base followed by reaction with an electrophile. Some studies have explored intramolecular nucleophilic substitution on the indole ring of specifically activated precursors. rsc.orgrsc.org
The following table summarizes the expected reactivity of the this compound core based on the general chemistry of its constituent rings.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Oxidation | Oxone, Halide catalyst | Oxidation of the indole C2-C3 bond to form a 2-oxindole derivative. |
| Reduction | H₂, High pressure/temperature, Metal catalyst (e.g., Pt, Pd) | Reduction of the aromatic indole ring. |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃, Ac₂O) | Substitution at the C-3 position of the indole ring. |
| N-Alkylation/Acylation | Alkyl halide or Acyl chloride, Base | Substitution at the N-2 position of the tetrahydropyridine ring. |
Structure Activity Relationships Sar of 5 Ethyl 2,3,4,5 Tetrahydro 1h Pyrido 4,3 B Indole and Its Analogs
Influence of Substituent Nature and Position on Biological Activity and Selectivity
The N-2 position of the tetrahydropyridine (B1245486) ring is a critical site for modification. Studies have shown that the introduction of various substituents at this position significantly impacts the compound's interaction with biological targets.
In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), the N-2 position was explored by introducing different acyl groups. acs.orgnih.gov The nature of the heteroaryl group acylating the N-2 nitrogen was found to be a key determinant of both potency and efficacy. For instance, acylating an 8-methoxy-tetrahydro-γ-carboline core with a 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal combination for targeting CFTR gating defects. nih.gov Altering the substituent on the pyrazolyl residue or replacing the pyrazole (B372694) with other heterocyclic rings led to significant variations in activity, demonstrating the sensitivity of the target protein to the chemical nature of the N-2 substituent. acs.orgnih.gov
Conversely, research on analogs of 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole revealed that introducing bulky substituents at the N-2 position resulted in a decrease in activity compared to the 2,8-dimethyl analogs. researchgate.net This suggests that for certain targets, steric hindrance at the N-2 position is detrimental to biological activity.
| N-2 Acyl Group | Target | Effect on Activity | Reference |
| 5'-trifluoromethyl-pyrazol-3'-yl | CFTR | High potency and efficacy | nih.gov |
| Other heteroaryl groups | CFTR | Varied (lower) activity | acs.org |
| Bulky alkyl groups | Various receptors | Decreased activity | researchgate.net |
| N-glycylglycinoyl side chain | cGAS | High potency (IC50 = 1.38 µM) | nih.gov |
The N-5 position, the indole (B1671886) nitrogen, is another key site for modification that profoundly influences the pharmacological profile of tetrahydro-γ-carboline derivatives. A variety of substituents, including ethyl, styryl, and phenethyl groups, have been investigated.
A study on novel analogs of dimebolin (B1663025), a well-known antihistamine with neuroprotective properties, explored the effects of 5-styryl and 5-phenethyl substitutions. nih.gov The resulting compounds were potent blockers of multiple receptors, including serotonin (B10506) (5-HT₇, 5-HT₆, 5-HT₂C), adrenergic (α₂), and histamine (B1213489) (H₁) receptors. Notably, 2,8-dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its 5-phenethyl analog were the most potent compounds synthesized, with a higher affinity for the studied receptors than dimebolin itself. nih.gov The steric orientation of the 5-styryl substituent was also found to be important for affinity to 5-HT₆ and H₁ receptors. researchgate.net
This demonstrates that introducing larger aromatic groups like styryl and phenethyl at the N-5 position can significantly enhance receptor binding affinity across a range of targets. The general affinity was found to be in the order of Z-styryl > phenethyl >> original dimebolin analog, with the highest affinities observed for the 5-HT₇ receptor. nih.gov
| N-5 Substituent | Core Structure | Target Receptors | Resulting Affinity | Reference |
| (Z)-2-phenylvinyl (Styryl) | 2,8-dimethyl-THPI | 5-HT₇, 5-HT₆, 5-HT₂C, α₂, H₁ | Most Potent | nih.gov |
| 2-phenylethyl (Phenethyl) | 2,8-dimethyl-THPI | 5-HT₇, 5-HT₆, 5-HT₂C, α₂, H₁ | High Potency | nih.gov |
| 2-(6-methylpyrid-3-yl)ethyl | 2,8-dimethyl-THPI | 5-HT₇, 5-HT₆, 5-HT₂C, α₂, H₁ | Lower Potency (Dimebolin) | nih.gov |
Modifications to the aromatic indole portion of the scaffold, particularly at the C-8 and C-9 positions, are significant for modulating target interaction and selectivity.
In the pursuit of potent 5-HT₆ receptor antagonists, a series of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles were synthesized. This modification proved highly effective, with several compounds displaying high affinity for the 5-HT₆ receptor. Specifically, compounds with a 4-fluorophenylsulfonyl or a 2-naphthylsulfonyl group at the C-8 position were identified as the most potent antagonists, with Kᵢ values of 2.1 nM and 5.7 nM, respectively. nih.gov
Similarly, in the development of CFTR potentiators, the substituent at the C-8 position was evaluated. Replacing the 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, indicating that for this particular target, a methoxy (B1213986) group is not essential for activity. nih.gov
Furthermore, the design of tubulin polymerization inhibitors involved the introduction of aryl groups at the C-9 position of the 5H-pyrido[4,3-b]indole core. This strategy led to the discovery of potent antitumor agents, with one of the most active compounds featuring a 3,4,5-trimethoxyphenyl group at C-9, which showed strong anti-proliferative activity against HeLa cells (IC₅₀ = 8.7 µM). nih.gov
| Position | Substituent | Target | Effect on Activity | Reference |
| C-8 | 4-Fluorophenylsulfonyl | 5-HT₆ Receptor | Potent Antagonist (Ki = 2.1 nM) | nih.gov |
| C-8 | 2-Naphthylsulfonyl | 5-HT₆ Receptor | Potent Antagonist (Ki = 5.7 nM) | nih.gov |
| C-8 | Methyl | CFTR | Efficacy retained | nih.gov |
| C-9 | 3,4,5-Trimethoxyphenyl | Tubulin | Strong anti-proliferative activity | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the activity of chiral drugs. Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov
For the tetrahydro-γ-carboline scaffold, the carbon atoms at the junction of the heterocyclic rings can be chiral centers, leading to the existence of enantiomers. Research has shown that these enantiomers can have different biological activities. In the development of CFTR potentiators, in-depth SAR studies led to the discovery of an enantiomerically pure compound with good efficacy in rescuing the gating defect of F508del- and G551D-CFTR. nih.gov This highlights that a specific stereoisomer is responsible for the desired pharmacological effect.
The importance of stereochemistry is also evident in the formation of substituted hexahydropyrrolo[2,3-b]indoles, where reactions often proceed with a kinetic and thermodynamic preference for the endo-configuration, minimizing torsional strain and leading to a specific stereoisomer. acs.org This inherent preference in synthesis can be exploited to produce the more active enantiomer.
Pharmacophore Identification and Optimization for Specific Biological Targets
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific biological target and exert its activity. chula.ac.th Identifying the pharmacophore of the tetrahydro-γ-carboline scaffold for a given target is a crucial step in drug design and optimization.
This process often involves computational methods like molecular docking and 3D-QSAR studies. For example, in the development of sirtuin 2 (SIRT2) inhibitors, molecular docking showed that the tetrahydropyridoindole scaffold fits into the NAD⁺ pocket and the acetylated substrate channel of the enzyme. The binding is stabilized by a combination of van der Waals/hydrophobic forces, hydrogen bonding, and stacking interactions. nih.gov
Similarly, for tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site, the key pharmacophoric features include hydrogen bond donors and acceptors, a planar group, and hydrophobic centers. nih.gov By understanding how the tetrahydro-γ-carboline scaffold and its substituents fulfill these requirements, researchers can rationally design new molecules with improved binding affinity. For instance, docking studies of a potent 9-aryl-5H-pyrido[4,3-b]indole derivative showed that a hydrogen bond formed between the oxygen atom of a methoxy group and the Asnβ258 residue in tubulin, contributing to its high binding affinity. nih.gov
Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential hits or to guide the chemical synthesis of novel, more potent, and selective analogs.
Design Principles for Enhanced Efficacy, Potency, and Selectivity
The cumulative knowledge gained from SAR studies provides a set of design principles for creating new tetrahydro-γ-carboline derivatives with enhanced therapeutic properties. These principles guide the modification of the core structure to optimize efficacy, potency, and selectivity.
Key Design Principles:
Target-Specific Substitution: The choice of substituent is highly dependent on the biological target. For instance, to achieve potent 5-HT₆ antagonism, introducing a sulfonyl group at the C-8 position is a successful strategy. nih.gov In contrast, for potent anticancer activity via tubulin inhibition, a bulky aryl group at the C-9 position is more effective. nih.gov
Modulation of Physicochemical Properties: Substituents can be used to alter properties like lipophilicity and polarity, which in turn affect solubility and metabolic stability. For example, in developing antischistosomal agents, it was found that increasing the polarity of tetrahydro-γ-carboline sulfonamides improved solubility and metabolic stability, although it decreased the primary antischistosomal activity, highlighting a common trade-off in drug design. researchgate.net
Exploiting Stereochemistry: Since biological activity is often enantioselective, the synthesis should be designed to produce the more active stereoisomer. The development of enantiomerically pure compounds is a key strategy for increasing potency and reducing potential off-target effects from the less active or inactive enantiomer. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: Sometimes, replacing a part of the molecule with a different chemical group that retains similar biological activity (a bioisostere) can lead to improved properties. For example, replacing a trimethoxy aromatic ring with a heterocyclic moiety like quinaldine (B1664567) or 2,6-dimethylpyridine (B142122) has been a successful strategy in creating novel tubulin inhibitors. mdpi.com
Structure-Based Design: Utilizing computational tools like molecular docking allows for the visualization of how a ligand binds to its target. This information can guide the design of new compounds that make more optimal interactions. For example, identifying a key hydrogen bond interaction can lead to the design of analogs that strengthen this bond, thereby increasing potency. nih.govnih.gov
Molecular Mechanisms and Target Interactions
Characterization of Ligand Binding Sites
The interaction of functionalized tetrahydro-1H-pyrido[4,3-b]indoles with specific protein binding pockets is a critical determinant of their biological activity. Molecular docking studies have elucidated how these compounds orient themselves within the active sites of enzymes and the binding sites of ion channels.
For instance, in the case of sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, the tetrahydro-1H-pyrido[4,3-b]indole scaffold has been shown to occupy the NAD+ pocket and the acetylated substrate channel . nih.gov This positioning is facilitated by a combination of van der Waals forces, hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. nih.gov This dual-site occupancy is crucial for the inhibitory activity of these compounds against SIRT2.
In the context of ion channels, complex derivatives of the tetrahydro-pyrido[4,3-b]indole core have been investigated as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents. While specific data on 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not available, related antagonists featuring a more complex, fused ring system, such as tetrahydro-1H-imidazo-[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-diones, have been identified. nih.govnih.gov Molecular modeling of these complex derivatives suggests that they bind within a well-defined antagonist binding site on the TRPM8 channel. nih.gov
Table 1: Ligand Binding Sites of Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles
| Target Protein | Binding Site(s) | Interacting Compound Class | Reference |
| Sirtuin 2 (SIRT2) | NAD+ Pocket, Acetylated Substrate Channel | Functionalized tetrahydro-1H-pyrido[4,3-b]indoles | nih.gov |
| TRPM8 Channel | Antagonist Binding Site | Tetrahydro-1H-imidazo-[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione derivatives | nih.govnih.gov |
Elucidation of Enzyme Inhibition Mechanisms
The tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a promising starting point for the development of various enzyme inhibitors.
Sirtuin Inhibition: Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential inhibitors of SIRT2, with some candidates exhibiting inhibitory potencies in the low micromolar range (IC50 values of 3-4 μM). nih.gov The mechanism of inhibition is linked to their ability to occupy the NAD+ binding pocket and the acetylated substrate channel, thereby blocking the catalytic activity of the enzyme. nih.gov
Aldose Reductase Inhibition: Derivatives of tetrahydro-1H-pyrido[4,3-b]indole have also been explored as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. For example, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid has been shown to inhibit rat lens aldose reductase with an uncompetitive type of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor. nih.govresearchgate.net Structurally related fused tricyclic compounds that include an indole-1-acetic acid fragment have also been characterized as aldose reductase inhibitors. daneshyari.com
Kinase Inhibition: While specific data for this compound is not available, the broader indole (B1671886) scaffold is a well-known pharmacophore in the design of kinase inhibitors. For example, various indole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), RET kinase, and TRKA kinase. nih.govrsc.org
Table 2: Enzyme Inhibition by Tetrahydro-1H-pyrido[4,3-b]indole Derivatives
| Enzyme | Inhibitor Class | Mechanism of Inhibition | IC50 Values (for specific derivatives) | Reference |
| Sirtuin 2 (SIRT2) | Functionalized tetrahydro-1H-pyrido[4,3-b]indoles | Occupancy of NAD+ pocket and acetylated substrate channel | 3-4 μM | nih.gov |
| Aldose Reductase | (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid | Uncompetitive | Micromolar range | nih.govresearchgate.net |
Insights into Receptor and Ion Channel Modulation
The tetrahydro-1H-pyrido[4,3-b]indole framework is present in compounds that modulate the activity of various receptors and ion channels. As mentioned previously, complex derivatives of this scaffold have been developed as potent and selective antagonists of the TRPM8 ion channel. nih.govnih.gov For instance, (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione was identified as a potent TRPM8 antagonist with an IC50 of 4.10 nM. nih.gov These findings highlight the potential of the core tetrahydro-pyrido[4,3-b]indole structure as a template for designing modulators of ion channel activity.
Cellular and Subcellular Effects
The interactions of tetrahydro-1H-pyrido[4,3-b]indole derivatives at the molecular level translate into a range of effects at the cellular and subcellular levels.
Protein Hyperacetylation: The inhibition of SIRT2 by functionalized tetrahydro-1H-pyrido[4,3-b]indoles has been shown to result in the hyperacetylation of cellular proteins. nih.gov In studies using HepG2 and MDA-MB-231 cells, treatment with these compounds led to increased acetylation of p53 and α-tubulin, confirming the functional relevance of SIRT2 inhibition in a cellular context. nih.gov
Tubulin Polymerization Disruption: Certain derivatives of the pyrido[4,3-b]indole scaffold have been shown to interfere with microtubule dynamics. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were found to inhibit tubulin polymerization and disrupt the cellular microtubule network. nih.gov This disruption of tubulin dynamics can lead to cell cycle arrest and ultimately, apoptosis.
Apoptosis Induction: The induction of apoptosis is a key mechanism of action for many anticancer agents. The heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a related pyrido[4,3-b]indole, has been shown to induce apoptosis in liver cells. nih.gov The apoptotic pathway initiated by Trp-P-1 involves the activation of caspase-8, an increase in mitochondrial Bid protein levels, and the release of cytochrome c from the mitochondria. nih.gov Furthermore, the aforementioned 9-aryl-5H-pyrido[4,3-b]indole derivatives that disrupt tubulin polymerization also lead to the induction of apoptosis. nih.gov
Calcium Ion Homeostasis: While direct studies on the effect of this compound on calcium ion homeostasis are not available, it is noteworthy that 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were found not to inhibit calcium-induced mitochondrial permeability transition pore opening, suggesting a lack of direct interference with this specific calcium-dependent process for these analogs. researchgate.net
Table 3: Cellular and Subcellular Effects of Pyrido[4,3-b]indole Derivatives
| Cellular/Subcellular Effect | Compound Class | Mechanism | Reference |
| Protein Hyperacetylation (p53, α-tubulin) | Functionalized tetrahydro-1H-pyrido[4,3-b]indoles | Sirtuin 2 Inhibition | nih.gov |
| Tubulin Polymerization Disruption | 9-aryl-5H-pyrido[4,3-b]indole derivatives | Direct interaction with tubulin | nih.gov |
| Apoptosis Induction | 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | Caspase-8 activation, mitochondrial pathway | nih.gov |
| Apoptosis Induction | 9-aryl-5H-pyrido[4,3-b]indole derivatives | Consequence of tubulin polymerization disruption | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. For the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, docking studies have been instrumental in elucidating mechanisms of action and structure-activity relationships (SAR) for various derivatives. researchgate.net These studies have explored the binding of this class of compounds to targets such as the c-Met kinase, which is implicated in cancer. researchgate.net
Molecular docking simulations are employed to estimate the binding affinity between a ligand, such as a tetrahydro-γ-carboline derivative, and its protein target, often expressed as a docking score in kcal/mol. These scores help in ranking potential drug candidates and prioritizing them for synthesis and biological testing.
Table 1: Representative Antiproliferative Activity (IC50) of Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives Against A549 Cancer Cell Line
| Compound | Substitution | IC50 (μM) |
|---|---|---|
| 4c | 2-methyl, 5-(4-methylbenzenesulfonyl) | 9.42 |
| Intermediate 3 | 2-methyl | 50.30 |
| 4g | 2-methyl, 5-(phenylacetyl) | < 30 |
This table is based on data for related compounds to illustrate how substitutions impact activity, as specific data for the 5-ethyl derivative is not available. Data sourced from a study on c-Met inhibitors.
Docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. For the tetrahydro-1H-pyrido[4,3-b]indole scaffold, the primary binding mode with the c-Met kinase active site is dominated by hydrophobic interactions. researchgate.net
Hydrogen Bonding: The indole (B1671886) nitrogen (N5-H) can act as a hydrogen bond donor, while the piperidine (B6355638) nitrogen (N2) can act as a hydrogen bond acceptor, depending on its substitution and the nature of the binding site.
Hydrophobic Interactions: The fused ring system provides a significant hydrophobic surface that can interact with nonpolar residues in the target's binding pocket. The ethyl group at the N5 position in 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole would further enhance these hydrophobic interactions, potentially occupying a specific hydrophobic sub-pocket within the active site.
Pi-Pi Stacking: The aromatic indole ring is capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site, which is a common stabilizing force for indole-based compounds.
Quantum Chemical Calculations and Density Functional Theory (DFT) Investigations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. Such studies on indole and its derivatives provide insights into their reactivity, stability, and spectroscopic properties. chemrxiv.orgsemanticscholar.org These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.
For this compound, DFT calculations would reveal how the ethyl substitution at the indole nitrogen influences the electronic properties of the entire molecule. The electron-donating nature of the ethyl group would increase the electron density on the indole ring system, which can affect its ability to participate in hydrogen bonding and π-π stacking interactions. The HOMO-LUMO energy gap, a predictor of chemical reactivity, would also be modulated by this substitution. chemrxiv.org
Pharmacophore Modeling, Virtual Screening, and In Silico Library Design
Pharmacophore modeling and virtual screening are powerful in silico tools for discovering new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a promising chemotype through high-throughput screening campaigns, making it an excellent candidate for pharmacophore-based drug design. acs.orgnih.gov A pharmacophore model for this scaffold would typically include features such as:
A hydrogen bond donor (the indole N-H, unless substituted).
A hydrogen bond acceptor (the piperidine nitrogen).
An aromatic ring feature (the indole system).
Hydrophobic regions.
Such models can be used as 3D queries to search large chemical databases (e.g., ZINC, DrugBank) to identify novel compounds that fit the pharmacophore and are therefore likely to be active. ijper.orgsemanticscholar.org This approach facilitates the design of in silico libraries of novel tetrahydro-γ-carboline derivatives, including various substitutions at the N5 position like the ethyl group, for targeted screening against specific diseases. nih.govnih.gov
Advanced Research Methodologies in Biological Evaluation
In Vitro Cellular Assays for Target Engagement
Techniques such as Ca2+-Imaging and Patch-Clamp Electrophysiology are critical for compounds targeting ion channels or receptors that modulate intracellular calcium levels. For instance, if 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole were to be investigated as a modulator of neuronal channels, these techniques would be paramount.
Western Blot for Protein Acetylation has been employed to study the effects of functionalized tetrahydro-1H-pyrido[4,3-b]indoles. In one study, these compounds were identified as sirtuin 2 (SIRT2) inhibitors. The functional consequence of this inhibition was confirmed by Western blot analysis, which showed hyperacetylation of α-tubulin and p53 in treated HepG2 and MDA-MB-231 cells. This demonstrates target engagement and a downstream cellular effect.
Radioligand Binding Assays for Receptor Characterization and Affinity Determination
Radioligand binding assays are a powerful tool for characterizing receptor-ligand interactions, providing quantitative data on binding affinity (Kᵢ or Kd) and receptor density (Bmax). nih.govnih.govspringernature.com These assays are crucial for understanding the potency and selectivity of a compound for its target receptor. nih.govnih.gov
The general principle involves incubating a radiolabeled ligand with a tissue homogenate, cell membrane preparation, or recombinant receptor. nih.gov The amount of bound radioactivity is then measured to determine the binding parameters. For a novel compound like this compound, a typical workflow would involve:
Saturation assays: to determine the affinity and density of the target receptor using a specific radioligand. nih.gov
Competition assays: to determine the affinity of the unlabeled compound (this compound) by its ability to displace the bound radioligand. nih.gov
While specific radioligand binding data for this compound is not available, this methodology would be essential for its characterization if it is hypothesized to interact with a specific receptor.
High-Throughput Screening (HTS) Techniques in Compound Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold itself was identified as a novel chemotype of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators through an HTS campaign. This discovery highlights the power of HTS in identifying new therapeutic leads. The process typically involves miniaturized assays and robotic automation to screen thousands of compounds in a short period.
Enzyme Kinetics Studies for Inhibition Type and Parameters
Enzyme kinetics studies are vital for characterizing the interaction of a compound with an enzyme. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and key parameters like the inhibition constant (Kᵢ). nih.govlsuhsc.edu The data is often analyzed using graphical methods such as Lineweaver-Burk plots. mdpi.com
For example, if this compound were to be evaluated as an enzyme inhibitor, a series of experiments would be conducted where the reaction velocity is measured at various substrate and inhibitor concentrations. This would allow for the determination of its inhibitory mechanism and potency. Studies on other indole (B1671886) derivatives have successfully used these methods to characterize their effects on enzymes like indoleamine 2,3-dioxygenase. nih.gov
Below is a hypothetical data table illustrating the kind of results obtained from an enzyme kinetics study.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (nmol/min) | Initial Velocity (V₀) with Inhibitor (nmol/min) |
| 10 | 50 | 30 |
| 20 | 80 | 55 |
| 40 | 110 | 85 |
| 80 | 140 | 115 |
| 160 | 160 | 140 |
This is a hypothetical data table for illustrative purposes.
Cellular Uptake Studies in Preclinical Models
Understanding the ability of a compound to cross cell membranes and accumulate within cells is crucial for its development as a therapeutic agent. Cellular uptake studies are performed in preclinical models, often using cell cultures, to quantify the extent and rate of compound accumulation. These studies can involve techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure intracellular drug concentrations over time. While no specific cellular uptake studies for this compound have been reported, the in vivo characterization of a related γ-carboline derivative showed considerable exposure levels and detectable distribution to the lungs after oral administration in rats, indicating successful cellular uptake and tissue distribution.
Future Research Directions and Therapeutic Potential
Development of Novel Analogs with Enhanced Potency, Selectivity, and Improved Pharmacological Properties
Future research is centered on the strategic modification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold to develop new analogs with superior therapeutic profiles. The goal is to enhance biological activity, improve selectivity for specific targets, and optimize pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
Key areas for analog development include:
Substitution at the Piperidine (B6355638) Nitrogen (N-2): Research has shown that introducing bulky substituents at the N-2 position can significantly alter the compound's activity. For instance, studies on 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles revealed that larger groups at this position led to decreased activity compared to their 2,8-dimethyl counterparts. researchgate.net This suggests that the size and nature of the substituent at N-2 are critical for optimal interaction with biological targets.
Modification at the Indole (B1671886) Nitrogen (N-5): The indole nitrogen atom is a prime site for modification. The synthesis of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has demonstrated that introducing small unsaturated groups can yield compounds with interesting biological profiles, including antioxidant and enzyme-inhibiting properties. researchgate.net
Substitution on the Benzene (B151609) Ring: Altering the substitution pattern on the aromatic ring can fine-tune the electronic and lipophilic properties of the molecule, potentially improving potency and selectivity. A series of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and identified as potent antagonists for the 5-HT6 serotonin (B10506) receptor, a key target in cognitive disorders. nih.gov
The following table summarizes the activity of selected analogs, highlighting the impact of specific structural modifications.
| Compound/Analog | Modification | Target/Assay | Potency/Activity |
| 2,8-dimethyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Reference compound | - | Higher activity |
| 2-(bulky substituent)-8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Bulky group at N-2 | - | Decreased activity researchgate.net |
| 8-(N,N-Dimethylsulfamoyl)-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | N,N-Dimethylsulfamoyl at C-8 | 5-HT6 Receptor | Ki = 2.1 nM nih.gov |
| 2-Methyl-8-(piperidine-1-sulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | Piperidine-1-sulfonyl at C-8 | 5-HT6 Receptor | Ki = 5.7 nM nih.gov |
| 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | Vinyl or allyl group at N-5 | Antioxidant Activity, Enzyme Inhibition | Showed antiradical and enzyme inhibition properties researchgate.net |
Exploration of New Therapeutic Indications for Pyridoindole Derivatives
The diverse biological activities exhibited by indole-containing compounds suggest that the therapeutic potential of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is extensive and not yet fully realized. rsc.orgnih.gov While initial research has focused on neurological disorders, emerging evidence points towards a broader range of applications.
Potential new therapeutic areas include:
Cystic Fibrosis: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemical scaffold for developing potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov In-depth studies led to the discovery of an enantiomerically pure compound that effectively rescued the gating defect of F508del- and G551D-CFTR, showing a promising profile for treating this genetic disease. nih.gov
Neurodegenerative Diseases: Beyond general neuroprotection, specific derivatives have been developed as potent antagonists of the 5-HT6 serotonin receptor, which is a promising target for treating cognitive deficits in conditions like Alzheimer's disease, Huntington's disease, and schizophrenia. googleapis.com
Oncology: The indole nucleus is a core component of many compounds with anti-tumor properties. rsc.org For example, certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been investigated as potential tubulin polymerization inhibitors, a mechanism used by several successful chemotherapy drugs. nih.gov
Inflammatory and Metabolic Diseases: The broad pharmacological activity of tetrahydro-γ-carbolines (a related structural class) suggests potential applications in treating conditions like diabetes mellitus and chronic inflammation. researchgate.netresearchgate.net The anti-inflammatory properties of many indole derivatives, such as Indomethacin, are well-established, paving the way for the development of novel anti-inflammatory agents from the pyridoindole family. nih.gov
Infectious Diseases: Indole derivatives have demonstrated significant potential in combating drug-resistant pathogens. nih.gov This opens an avenue for developing novel pyridoindole-based antimicrobial or antiviral agents. rsc.org
Integration of Advanced Computational and Experimental Approaches for Rational Drug Design
The future of drug discovery for pyridoindole derivatives will heavily rely on the synergy between computational and experimental techniques to accelerate the design of optimized molecules. jddhs.com This integrated approach allows for a more rational, efficient, and cost-effective workflow, from initial hit identification to lead optimization. frontiersin.org
Key integrated strategies include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD methods like molecular docking can be used. jddhs.comfrontiersin.org These techniques predict how different pyridoindole analogs will bind to a target receptor or enzyme, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov
Ligand-Based Drug Design: In the absence of a known target structure, computational models can be built based on the properties of known active molecules. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis help identify the key chemical features required for biological activity. jddhs.comfrontiersin.org This information guides the design of new analogs with enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time. This can help researchers understand the stability of the binding interaction and identify key residues involved, offering a more detailed picture than static docking models. mdpi.com
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. frontiersin.org By filtering out molecules with predicted poor pharmacokinetic profiles or potential toxicity early in the design phase, researchers can focus resources on the most promising candidates. jddhs.com
High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of large libraries of compounds against a biological target. jddhs.com The data generated from HTS can be used to train and refine computational models, creating a feedback loop that improves the predictive power of in silico methods for subsequent rounds of drug design. nih.gov
The integration of these advanced computational and experimental methods promises to revolutionize the development of therapeutic agents based on the 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, leading to the creation of more precise and effective medicines. jddhs.comsysrevpharm.org
Q & A
Q. What are the common synthetic routes for 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Au(I)-catalyzed Pictet-Spengler reactions .
- CuAAC Method : React 3-(2-azidoethyl)-5-fluoro-1H-indole with 3-ethynylanisole in PEG-400/DMF, using CuI as a catalyst. The reaction is stirred for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane), yielding ~42% product .
- Au(I)-Catalyzed Method : Combine indole derivatives (e.g., 2-(1H-indol-2-yl)-N-(2,4,6-trimethylbenzyl)ethan-1-amine) with aldehydes in dichloromethane, using molecular sieves and Au(I) catalysts. Purify via silica gel chromatography .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Q. What safety protocols are recommended for handling this compound?
- PPE : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood due to potential respiratory irritancy .
- Storage : Store at RT in airtight containers, away from light and moisture .
Advanced Research Questions
Q. How is this compound evaluated for anticancer activity, and what mechanistic insights exist?
Q. How should researchers address contradictions in reported biological activity data?
Q. What computational methods are used to model its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
